3-Methoxy-4-Hydroxyphenylglycol sulfate
Description
Contextualization within Catecholamine Metabolic Pathways
3-Methoxy-4-hydroxyphenylglycol sulfate (B86663) (MHPG-S) is a significant metabolite derived from the breakdown of norepinephrine (B1679862), a primary catecholamine neurotransmitter. wikipedia.orgtaylorandfrancis.com The metabolic journey from norepinephrine to MHPG-S involves a series of enzymatic steps. Initially, norepinephrine is converted to an intermediate aldehyde by the enzyme monoamine oxidase (MAO). This aldehyde is then reduced to 3-methoxy-4-hydroxyphenylglycol (MHPG). Subsequently, MHPG can undergo conjugation, a process that increases its water solubility and facilitates its excretion. One of the key conjugation pathways is sulfation, catalyzed by sulfotransferase enzymes, which results in the formation of 3-Methoxy-4-hydroxyphenylglycol sulfate. nih.gov
The formation of MHPG is a crucial step in norepinephrine metabolism, particularly within the brain, where it is considered the principal metabolite. wikipedia.orgtaylorandfrancis.com The subsequent sulfation of MHPG is a significant pathway, and the resulting MHPG-S, along with its glucuronide counterpart, represents the final forms in which MHPG is eliminated from the body, primarily through urine. nih.govnih.gov The distinction between the sulfated and glucuronidated forms of MHPG is critical in neurochemical research, as evidence suggests they may originate from different sources within the body. nih.gov
| Enzyme | Role in MHPG-S Formation |
| Monoamine Oxidase (MAO) | Initiates the breakdown of norepinephrine. |
| Aldehyde Reductase | Reduces the intermediate aldehyde to form MHPG. |
| Catechol-O-methyltransferase (COMT) | Can act on norepinephrine before or after MAO. |
| Sulfotransferase | Catalyzes the addition of a sulfate group to MHPG, forming MHPG-S. |
Historical Perspectives on its Identification and Initial Research Significance
The identification of MHPG and its conjugates in bodily fluids dates back to the mid-20th century, marking a pivotal moment in the study of catecholamine metabolism. Early research, such as a notable study from 1968, identified the presence of this compound in both brain tissue and cerebrospinal fluid. nih.gov This discovery was fundamental because it established MHPG-S as a tangible, measurable product of norepinephrine breakdown within the central nervous system (CNS).
The initial significance of this finding was profound. It provided researchers with a potential window into the activity of the noradrenergic system in the brain, which was previously difficult to assess directly in living subjects. The presence of MHPG-S in cerebrospinal fluid suggested that it could serve as an accessible biomarker, reflecting the turnover rate of norepinephrine in the brain. taylorandfrancis.com This opened up new avenues for investigating the role of norepinephrine in various physiological and psychological states, laying the groundwork for decades of future research into the neurobiology of mood disorders and other neurological conditions.
Fundamental Role as a Research Analyte in Noradrenergic System Investigations
Building on its early identification, this compound has become a fundamental research analyte for investigating the noradrenergic system. sigmaaldrich.com Its utility stems from the hypothesis that its levels in bodily fluids, such as urine and cerebrospinal fluid, can provide an index of central norepinephrine turnover. nih.govmedchemexpress.com A key aspect of this hypothesis is the differential origin of MHPG conjugates; research suggests that urinary MHPG sulfate may primarily derive from norepinephrine metabolism in the CNS, whereas the glucuronide form is thought to originate mostly from the peripheral sympathetic nervous system. nih.gov
This distinction has made MHPG-S a particularly valuable tool in psychiatric and neurological research. For instance, studies have measured urinary MHPG-S to explore noradrenergic function in healthy volunteers and patients with depression. nih.gov In one line of research, physical exercise was shown to increase the urinary excretion of MHPG glucuronide but not the sulfate form, supporting the idea of a central origin for MHPG sulfate. nih.gov Furthermore, MHPG levels have been investigated as a potential biomarker in bipolar disorder, with plasma levels showing correlations with the switch between manic and depressive states. nih.gov Low levels of MHPG have also been noted in studies related to suicide attempts, further linking central noradrenergic activity to psychiatric conditions. taylorandfrancis.com While measurements of MHPG in plasma and urine are used as an index of sympathetic nervous function, they are considered more indicative of prevailing or chronic conditions rather than acute changes. nih.gov
| Research Area | Findings Related to MHPG-S and MHPG |
| Depression | Early studies explored urinary MHPG-S as a marker for central norepinephrine metabolism in depressed patients, though findings have been complex. nih.govnih.gov |
| Bipolar Disorder | Plasma MHPG levels have been shown to correlate with mood state changes, suggesting it may serve as a biomarker for the switch process in bipolar disorder. nih.gov |
| Sympathetic Nervous System Activity | Experiments altering peripheral norepinephrine turnover demonstrated changes in MHPG glucuronide but not MHPG sulfate, reinforcing the hypothesis of a central origin for the sulfated metabolite. nih.gov |
| Chronic vs. Acute Activity | Measurements of peripheral plasma MHPG are considered useful for indexing prevailing sympathetic nervous function in chronic states but are less sensitive to acute reflex stimulation. nih.gov |
Structure
3D Structure
Properties
CAS No. |
28700-49-4 |
|---|---|
Molecular Formula |
C9H12O7S |
Molecular Weight |
264.25 g/mol |
IUPAC Name |
[2-hydroxy-1-(4-hydroxy-3-methoxyphenyl)ethyl] hydrogen sulfate |
InChI |
InChI=1S/C9H12O7S/c1-15-8-4-6(2-3-7(8)11)9(5-10)16-17(12,13)14/h2-4,9-11H,5H2,1H3,(H,12,13,14) |
InChI Key |
SBKADJXSGGTEPN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(CO)OS(=O)(=O)O)O |
Other CAS No. |
3415-68-7 71324-20-4 |
physical_description |
Solid |
Synonyms |
3-methoxy-4--hydroxyphenylethyleneglycol sulfate 3-methoxy-4-hydroxyphenylglycol sulfate 3-methoxy-4-hydroxyphenylglycol sulfate conjugate 4-hydroxy-3-methoxyphenylethylene glycol 4-sulfate MHPG-SO4 |
Origin of Product |
United States |
Ii. Metabolic Pathways and Enzymatic Biotransformations of 3 Methoxy 4 Hydroxyphenylglycol Sulfate
Precursor Substrates and Initial Degradation Steps of Norepinephrine (B1679862)
The journey from the potent neurotransmitter norepinephrine to MHPG-S begins with enzymatic modifications that alter its structure and biological activity. Two key enzymes, Monoamine Oxidase (MAO) and Catechol-O-methyltransferase (COMT), are instrumental in the initial phases of this pathway.
Monoamine Oxidase is a family of enzymes responsible for the oxidative deamination of monoamines, including catecholamines like norepinephrine. epa.govnih.gov MAO is predominantly found on the outer membrane of mitochondria and is abundant in nerve terminals, the liver, and the kidney. epa.gov The action of MAO on norepinephrine within sympathetic nerves leads to the formation of an unstable aldehyde intermediate, 3,4-dihydroxy phenyl glycolaldehyde (DOPEGAL). nih.gov This intermediate is then rapidly converted by aldehyde reductase to 3,4-dihydroxyphenylglycol (DHPG). nih.gov
There are two main isoforms of MAO:
MAO-A: Primarily found in noradrenergic neurons, such as those in the locus coeruleus, and peripherally in the liver and placenta. epa.gov
MAO-B: Primarily found in serotonergic neurons and peripherally in platelets and the liver. epa.gov
Catechol-O-methyltransferase is another crucial enzyme in the degradation pathway of catecholamines. nih.gov COMT catalyzes the transfer of a methyl group from the co-substrate S-adenosyl methionine (SAM) to a hydroxyl group on the catechol ring of its substrates. nih.gov Unlike MAO, which is located intraneuronally, COMT is found in the cytoplasm of extraneuronal cells, with high concentrations in the liver and kidneys. epa.govtaylorandfrancis.com
COMT acts on 3,4-dihydroxyphenylglycol (DHPG), the product of MAO and aldehyde reductase activity, to form 3-Methoxy-4-hydroxyphenylglycol (MHPG). nih.govtaylorandfrancis.com This O-methylation step is a critical intermediate stage leading to the final sulfated metabolite. MHPG is considered the principal metabolite of norepinephrine in the brain. ucl.ac.uktaylorandfrancis.com
| Enzyme | Location | Function in Norepinephrine Metabolism | Precursor | Product |
| Monoamine Oxidase (MAO) | Outer mitochondrial membrane (nerve terminals) | Oxidative deamination | Norepinephrine | 3,4-dihydroxy phenyl glycolaldehyde (DOPEGAL) |
| Aldehyde Reductase (AR) | Cytoplasm | Reduction of aldehyde | 3,4-dihydroxy phenyl glycolaldehyde (DOPEGAL) | 3,4-dihydroxyphenylglycol (DHPG) |
| Catechol-O-methyltransferase (COMT) | Cytoplasm (extraneuronal cells) | O-methylation | 3,4-dihydroxyphenylglycol (DHPG) | 3-Methoxy-4-hydroxyphenylglycol (MHPG) |
Sulfation Conjugation Mechanism
Following its formation, MHPG undergoes a phase II metabolic reaction known as sulfation. This conjugation reaction increases the water solubility of the molecule, facilitating its excretion from the body. This process is catalyzed by a family of enzymes called sulfotransferases (SULTs). nih.gov
Sulfotransferases are cytosolic enzymes that catalyze the transfer of a sulfonate group (SO3−) from a universal donor molecule to a substrate. taylorandfrancis.comnih.gov Several SULT isoforms exist, differing in their substrate specificity and tissue distribution. nih.gov
SULT1A3 , also known as the monoamine-preferring or thermolabile phenol sulfotransferase, has been identified as a key enzyme in the sulfation of catecholamines and their metabolites. wikipedia.orgumaryland.edu It shows high affinity for phenolic monoamines like dopamine (B1211576). umaryland.eduwikipedia.org SULT1A3 catalyzes the sulfation of MHPG to form 3-Methoxy-4-hydroxyphenylglycol sulfate (B86663). While SULT1A3 is found in low levels in the adult human liver, it is expressed more highly in tissues such as the platelets and the gastrointestinal tract.
| Enzyme Family | Specific Enzyme | Primary Function | Substrates |
| Sulfotransferases (SULTs) | SULT1A3 | Catalyzes sulfate conjugation of phenolic monoamines | Dopamine, Norepinephrine, MHPG |
The enzymatic process of sulfation follows specific kinetic principles and has an absolute requirement for a co-factor.
Co-factor Requirement: The universal donor of the sulfonate group in all sulfation reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS) . taylorandfrancis.comepa.govwikipedia.org PAPS is synthesized in the cell from inorganic sulfate and ATP in a two-step process catalyzed by ATP-sulfurylase and APS-kinase. nih.govepa.gov The availability of PAPS can be a rate-limiting factor for sulfation reactions. taylorandfrancis.comepa.gov The SULT enzyme transfers the sulfonate group from PAPS to the hydroxyl group of the MHPG substrate. nih.gov
Enzymatic Kinetics: The kinetics of SULT enzymes, including SULT1A3, can be described by the Michaelis-Menten model. ucl.ac.ukteachmephysiology.com This model relates the rate of the reaction to the concentration of the substrate. Key parameters include:
Vmax: The maximum rate of the reaction when the enzyme is saturated with the substrate. teachmephysiology.com
Km (Michaelis constant): The substrate concentration at which the reaction rate is half of Vmax. It is an inverse measure of the enzyme's affinity for its substrate; a lower Km indicates a higher affinity. ucl.ac.ukteachmephysiology.com
Stereoselective Metabolism of 3-Methoxy-4-hydroxyphenylglycol Sulfate
The MHPG molecule contains a chiral center at the carbon atom of the glycol side chain bearing a hydroxyl group. This means that MHPG exists as two distinct stereoisomers, or enantiomers: (R)-MHPG and (S)-MHPG.
Enzymatic reactions are often stereoselective, meaning the enzyme interacts preferentially with one stereoisomer over another. Sulfotransferase enzymes, including SULT1A3, have demonstrated stereoselectivity in their catalytic activity. Studies involving other substrates with chiral centers have shown that SULTs can preferentially sulfate a specific stereoisomer. For instance, the sulfation of the drug fenoterol by SULT1A3 is highly selective for the (R,R)-stereoisomer at one position. nih.gov Similarly, the sulfation of 4-methoxyfenoterol stereoisomers by SULT1A3 is also stereoselective, with the enzyme's preference influenced by interactions within the substrate-enzyme complex. nih.gov
This documented stereoselectivity of SULT1A3 for other chiral molecules strongly suggests that the sulfation of MHPG is also a stereoselective process. The enzyme would likely exhibit a higher affinity and/or catalytic efficiency for either the (R)- or (S)-enantiomer of MHPG, leading to the preferential formation and subsequent excretion of one particular stereoisomer of this compound. This stereoselectivity is a critical aspect of drug and xenobiotic metabolism, influencing the pharmacokinetic and pharmacodynamic profiles of chiral compounds.
Enantiomeric Considerations in Formation
MHPG possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-MHPG and (S)-MHPG. The formation of MHPG sulfate from these enantiomers is not necessarily equivalent. Sulfotransferases are known to exhibit stereoselectivity, meaning they can preferentially catalyze the sulfation of one enantiomer over the other. This enzymatic preference can lead to different rates of formation for (R)-MHPG sulfate and (S)-MHPG sulfate.
While direct studies on the stereoselective sulfation of MHPG are limited, research on other chiral molecules demonstrates the principle of sulfotransferase enantioselectivity. For instance, studies with various substrates have shown that specific SULT isoforms can have distinct preferences for R- or S-enantiomers. This selectivity is dictated by the three-dimensional structure of the enzyme's active site, which can accommodate one enantiomer more favorably than the other. It is therefore highly probable that the sulfation of MHPG in vivo is also a stereoselective process, leading to a non-racemic mixture of MHPG sulfate enantiomers.
The table below illustrates the potential for differential enzymatic activity towards enantiomers, a concept that likely applies to the sulfation of MHPG.
| Enzyme Property | (R)-MHPG | (S)-MHPG | Implication for MHPG Sulfate Formation |
| Enzyme Affinity (Km) | Potentially Lower | Potentially Higher | A lower Km for one enantiomer would indicate a higher affinity of the sulfotransferase, leading to more efficient sulfation at lower substrate concentrations. |
| Catalytic Rate (Vmax) | Potentially Higher | Potentially Lower | A higher Vmax for one enantiomer would result in a faster rate of MHPG sulfate formation from that stereoisomer. |
| Overall Efficiency (Vmax/Km) | Potentially Different | Potentially Different | The ratio of Vmax to Km provides a measure of the overall catalytic efficiency. A significant difference in this value between the two enantiomers would lead to the preferential formation of one MHPG sulfate stereoisomer. |
This table presents a hypothetical scenario based on the known principles of enzyme stereoselectivity. Specific kinetic data for the sulfation of MHPG enantiomers is not currently well-documented.
Differential Processing of Stereoisomers in Biological Systems
Following their formation, the (R)- and (S)-enantiomers of MHPG sulfate may also be subject to differential processing within the body. This can include differences in their distribution to various tissues, their interaction with other biological molecules, and their rate of renal excretion.
The stereochemical configuration of a molecule can significantly influence its interaction with transporters and other proteins. Therefore, it is plausible that the two enantiomers of MHPG sulfate are handled differently by the body's transport systems. For example, specific transporters in the kidneys might show a preference for one stereoisomer, leading to its more rapid clearance from the bloodstream.
The following table outlines potential areas of differential processing for MHPG sulfate stereoisomers.
| Biological Process | Potential for Differential Processing of Stereoisomers | Consequence |
| Plasma Protein Binding | One enantiomer may bind more avidly to plasma proteins like albumin. | This could affect the free concentration of the enantiomer available for transport and excretion. |
| Tissue Distribution | Stereoselective transporters could lead to different concentrations of each enantiomer in various tissues. | This may have implications for the localized effects or further metabolism of MHPG sulfate. |
| Renal Excretion | Renal transporters may exhibit stereoselectivity, leading to different rates of clearance for each enantiomer. | This would directly impact the half-life and overall exposure of the body to each stereoisomer. |
This table highlights the theoretical possibilities for the differential processing of MHPG sulfate enantiomers based on established pharmacological principles.
Iii. Biosynthesis and Compartmental Origin of 3 Methoxy 4 Hydroxyphenylglycol Sulfate
Tissue-Specific Synthesis and Regional Distribution
The synthesis of MHPG-S is not uniformly distributed throughout the body. Specific organs, primarily the brain and the liver, play distinct roles in its production and contribution to systemic levels.
Within the brain, MHPG-S is a key end-product of norepinephrine (B1679862) metabolism. wikipedia.org The levels of MHPG-S in various brain regions generally align with the distribution of norepinephrine. nih.gov Studies in rats have demonstrated a parallel distribution between noradrenaline (NA) and MHPG-S across 15 different brain regions. nih.gov This correlation suggests that regional MHPG-S levels can serve as a useful indicator of norepinephrine turnover in those areas. nih.gov
The turnover of MHPG-S in the brain, which reflects the rate of norepinephrine release and metabolism, can be estimated by measuring the accumulation of MHPG-S after blocking its transport out of the brain with probenecid (B1678239). nih.gov Research has shown a significant correlation between the steady-state levels of MHPG-S and its accumulation rate in various brain regions, further solidifying its role as an index of noradrenergic activity. nih.gov
In humans, free MHPG is the predominant form in the brain and cerebrospinal fluid (CSF). nih.gov The sulfated conjugate, MHPG-S, accounts for a variable percentage of the total MHPG in different brain areas, ranging from approximately 30% in the hypothalamus and cortex to as high as 80% in the substantia nigra. nih.gov In the CSF, MHPG sulfate (B86663) constitutes about 15% of the total MHPG. nih.gov
Table 1: Regional Distribution of MHPG-S in the Human Brain This table is interactive. You can sort the data by clicking on the column headers.
| Brain Region | Percentage of Total MHPG as Sulfate Conjugate |
|---|---|
| Substantia Nigra | ~80% |
| Hypothalamus | ~30% |
| Cortex | ~30% |
Data sourced from a study measuring MHPG forms by mass fragmentography. nih.gov
While the brain is a primary site of MHPG-S synthesis, the liver also contributes to the systemic pool of MHPG and its conjugates. The liver is a major site for the metabolism of peripherally released norepinephrine. Experiments designed to alter peripheral norepinephrine turnover, such as through physical exercise or ethanol (B145695) administration, have shown increases in the urinary excretion of MHPG glucuronide, another conjugated form of MHPG, but not MHPG sulfate. nih.gov This provides indirect but strong evidence that MHPG sulfate primarily originates from the central nervous system, while the liver is more involved in the glucuronidation of peripheral MHPG. nih.gov
In plasma, free MHPG, MHPG sulfate, and MHPG glucuronide are present in roughly equal concentrations. nih.gov However, studies analyzing veno-arterial concentration differences across various organs in healthy volunteers have indicated that a significant portion of plasma MHPG is derived from skeletal muscle, with a minimal contribution from the brain. nih.gov This highlights the complexity of interpreting plasma MHPG levels and the importance of differentiating between central and peripheral sources.
Subcellular Localization of Biosynthetic Processes
The biosynthesis of MHPG from norepinephrine and its subsequent sulfation to MHPG-S involve a series of enzymatic reactions that are localized to specific subcellular compartments. Norepinephrine is first metabolized to MHPG by the enzymes monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT). rupahealth.com
The final step in the formation of MHPG-S is the sulfation of MHPG. This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs). While the precise subcellular localization of the specific SULTs responsible for MHPG sulfation is an area of ongoing research, sulfotransferases are generally known to be cytosolic enzymes. The synthesis of sulfated glycoproteins, for example, occurs within the cellular matrix. nih.gov
Methodologies for Differentiating Central versus Peripheral Contributions in Research Models
Distinguishing between the central and peripheral pools of MHPG-S is crucial for accurately assessing central noradrenergic activity. nih.gov Several methodologies have been developed for this purpose in research settings.
One common approach involves the administration of probenecid . nih.gov Probenecid is a drug that inhibits organic acid transporters in the kidney and other organs, including the transport of acidic metabolites like MHPG-S out of the CSF. rndsystems.comnih.govnih.gov By blocking this efflux, the rate of MHPG-S accumulation in the CSF can be measured, providing an index of its formation rate within the central nervous system. nih.gov
Another strategy is the separate measurement of MHPG sulfate and MHPG glucuronide . nih.govnih.gov As evidence suggests a primarily central origin for MHPG sulfate and a peripheral origin for MHPG glucuronide, the differential analysis of these conjugates in urine or plasma can help to distinguish between central and peripheral norepinephrine metabolism. nih.govnih.gov
Tracer kinetic studies using labeled forms of MHPG also provide a powerful tool. By infusing isotopically labeled MHPG and measuring its appearance in different body compartments, researchers can model the kinetics of MHPG production, transport, and elimination. This allows for the calculation of the relative contributions of central and peripheral sources to the plasma MHPG pool.
Finally, the comparison of MHPG levels in CSF and plasma is a fundamental technique. nih.govtaylorandfrancis.com Since free MHPG can cross the blood-brain barrier, correcting CSF MHPG levels for the contribution from plasma is necessary to obtain a more accurate index of central noradrenergic activity. taylorandfrancis.com
Table 2: Methodologies to Differentiate MHPG-S Origins This table is interactive. You can sort the data by clicking on the column headers.
| Methodology | Principle | Key Findings/Applications |
|---|---|---|
| Probenecid Administration | Blocks the transport of MHPG-S from the CSF, allowing for the measurement of its accumulation rate as an index of central turnover. nih.govnih.gov | The accumulation rate of MHPG-S after probenecid injection correlates with its steady-state levels in different brain regions. nih.gov |
| Differential Conjugate Analysis | MHPG sulfate is considered to be of primarily central origin, while MHPG glucuronide is mainly from peripheral sources. nih.gov | Physical exercise and ethanol intake increase urinary MHPG glucuronide but not sulfate, supporting a central origin for the sulfate conjugate. nih.gov |
| Tracer Kinetic Studies | Infusion of labeled MHPG allows for the modeling of its production and clearance from different compartments. | Used to quantify the relative contributions of the brain and periphery to plasma MHPG levels. |
| CSF vs. Plasma Analysis | Comparison of MHPG concentrations in cerebrospinal fluid and plasma, often with correction for plasma contribution to CSF levels. nih.govtaylorandfrancis.com | A significant positive correlation between CSF and plasma MHPG has been observed in certain patient populations. nih.gov |
Iv. Advanced Analytical Methodologies for 3 Methoxy 4 Hydroxyphenylglycol Sulfate Quantification in Research
Chromatographic Techniques for Separation and Detection
Chromatography is the cornerstone for isolating MHPG and its conjugated forms from complex biological samples. The choice of technique often depends on the required sensitivity, the complexity of the sample matrix, and the specific form of MHPG being analyzed.
High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a well-established and sensitive method for the determination of MHPG and its conjugates. nih.govnih.gov Recognized for its speed and selectivity, HPLC allows for the direct analysis of biological samples, such as those from intracerebral microdialysis, often without the need for complex chemical derivatization. nih.govmdpi.com
The technique involves separating the compounds on a reverse-phase HPLC column, followed by detection using an electrochemical cell. mdpi.com The electrochemical detector, particularly one with a glassy carbon electrode, is noted for its simplicity and high sensitivity in quantifying electroactive compounds like MHPG. nih.govmdpi.com For the analysis of conjugated forms like MHPG sulfate (B86663), a preliminary enzymatic hydrolysis step is typically required to liberate the free MHPG before injection into the HPLC system. nih.gov This approach has been successfully applied to determine free MHPG, MHPG sulfate, and MHPG glucuronide in urine samples. nih.gov The sensitivity of this method can reach quantitation limits as low as 0.6 ng/ml for MHPG in plasma. researchgate.net
Table 1: HPLC-ECD Method Parameters for MHPG Analysis
| Parameter | Description | Source |
| Principle | Separation of analytes via HPLC followed by quantification using an electrochemical detector based on oxidation or reduction reactions. | mdpi.com |
| Detection | Amperometric or coulometric detection. | mdpi.com |
| Sample Type | Urine, Plasma, Cerebrospinal Fluid. | nih.govresearchgate.netebi.ac.uk |
| Sample Preparation | May involve liquid-liquid or solid-phase extraction. Enzymatic hydrolysis is required for conjugated forms (sulfate, glucuronide). | nih.govresearchgate.net |
| Advantages | High sensitivity, selectivity, no complex derivatization required for the parent compound. | nih.govmdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of small, volatile, and semi-volatile organic molecules. thermofisher.com For the analysis of non-volatile compounds like MHPG and its sulfate conjugate, a chemical derivatization step is mandatory to increase their volatility and thermal stability. nih.govmdpi.com
In a typical GC-MS protocol for MHPG, the analyte is chemically modified before being introduced into the gas chromatograph. For instance, MHPG in human serum has been quantified by selectively acetylating it to form a 4-acetyl-di-trifluoroacetyl derivative. nih.gov The sample is then vaporized and separated on a capillary column before being detected by a mass spectrometer. thermofisher.com The use of deuterium-labeled internal standards is common to ensure specificity and accuracy. nih.gov GC-MS provides high chromatographic resolution and generates information-rich mass spectra, making it an indispensable tool for untargeted analysis and steroid profiling, although the sample preparation can be more complex compared to LC-based methods. mdpi.com
Table 2: GC-MS Analysis of MHPG
| Parameter | Description | Source |
| Principle | Separation of volatile derivatives of analytes by gas chromatography, followed by detection and quantification using mass spectrometry. | thermofisher.com |
| Derivatization | Essential for MHPG. Example: Conversion to a 4-acetyl-di-trifluoroacetyl derivative. | nih.gov |
| Sample Type | Serum, Saliva. | researchgate.netnih.gov |
| Internal Standard | Deuterium-labeled MHPG is often used for accurate quantification. | nih.gov |
| Advantages | High specificity and resolution, provides detailed structural information. | nih.govmdpi.com |
| Limitations | Requires a derivatization step, which adds complexity to sample preparation. | mdpi.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a leading technique for quantifying MHPG sulfate due to its exceptional sensitivity and specificity. oup.comnih.gov This method couples the separation power of liquid chromatography with the highly selective detection capabilities of tandem mass spectrometry, which monitors specific ion transitions. oup.com
A key advantage of LC-MS/MS is its ability to directly measure the conjugated MHPG sulfate without prior hydrolysis. nih.govacs.org Researchers have developed robust LC-MS/MS methods using electrospray ionization (ESI) for the determination of MHPG sulfate in human urine. nih.govacs.orgresearchgate.net These methods often employ a simple "dilute-and-shoot" sample preparation, where urine is diluted with a buffer, an internal standard (such as a deuterium-labeled analog) is added, and the sample is injected into the system. nih.govacs.org This approach demonstrates high precision, with coefficients of variation ranging from 1.9% to 9.7%, and excellent accuracy, between 97% and 103% of expected values. nih.govresearchgate.net The method is highly sensitive, with established standard curves typically ranging from 50 to 10,000 ng/mL. nih.govacs.org
Table 3: LC-MS/MS Method for MHPG Sulfate Quantification in Urine
| Parameter | Value/Description | Source |
| Technique | Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) | nih.govacs.org |
| Sample Preparation | Dilution of 50 µL of urine with 1 mL of ammonium (B1175870) formate (B1220265) buffer. | nih.govacs.org |
| Internal Standard | Deuterium-labeled MHPG sulfate analog. | nih.govacs.org |
| Linear Range | 50 to 10,000 ng/mL. | nih.govacs.org |
| Precision (CV%) | 1.9% to 9.7%. | nih.govresearchgate.net |
| Accuracy | 97% to 103% of expected values. | nih.govresearchgate.net |
Sample Preparation Strategies for Biological Matrices
The effective preparation of biological samples is a critical step that precedes instrumental analysis. The goal is to extract the analyte of interest from a complex matrix, remove interferences, and present it in a form suitable for the chosen analytical technique. For MHPG sulfate, this often involves cleaving the sulfate group.
To measure total MHPG (the sum of free and conjugated forms), enzymatic hydrolysis is commonly employed to cleave the sulfate and glucuronide moieties from the parent molecule. nih.gov This deconjugation step is essential for methods like HPLC-ECD or GC-MS that are designed to measure the free form of MHPG.
The choice of enzyme and reaction conditions is crucial for achieving complete and accurate hydrolysis. nih.gov A combination of β-glucuronidase and arylsulfatase, often sourced from Helix pomatia, is frequently used. nih.govnih.gov The optimization of parameters such as enzyme concentration, incubation time, temperature, and pH is vital to ensure the complete cleavage of the conjugates without degrading the analyte. nih.gov For example, successful hydrolysis has been achieved by incubating urine samples with β-glucuronidase/arylsulfatase from Helix pomatia (Type H-1) for 4 hours at 37°C. nih.gov Validating these hydrolysis conditions is a key part of method development to ensure accurate quantification of total MHPG. nih.gov
In addition to enzymatic methods, non-enzymatic chemical hydrolysis can also be used to deconjugate MHPG sulfate. Acid-catalyzed hydrolysis offers a simpler and often faster alternative to enzymatic protocols. researchgate.net This procedure involves treating the sample with acid to break the sulfate ester bond.
A method for determining total MHPG in plasma involves deproteinization with perchloric acid followed by a brief, 3-minute acid-catalyzed hydrolysis step before HPLC analysis. researchgate.net It has also been noted that MHPG sulfate potassium salt undergoes acidic hydrolysis to release free ethylene (B1197577) glycol. medchemexpress.com While effective, chemical hydrolysis can be less specific than enzymatic methods and may risk analyte degradation if conditions are too harsh. Therefore, careful optimization of acid concentration, temperature, and reaction time is necessary to ensure efficient and reliable deconjugation without compromising the integrity of the MHPG molecule.
Extraction and Purification Techniques (e.g., Solid-Phase Extraction)
Effective sample preparation is a prerequisite for accurate and reliable quantification of MHPG-S, serving to remove interfering substances from complex biological matrices and concentrate the analyte of interest. The choice of technique often depends on the biological sample type (e.g., urine, plasma, cerebrospinal fluid) and the subsequent analytical method.
For urine samples, a common approach involves an initial hydrolysis step to measure total MHPG (free and conjugated forms). Following this, solid-phase extraction (SPE) is frequently employed for purification. One established method utilizes an anion exchange SPE column. nih.gov After applying the sample, the column is washed, and MHPG is eluted using a water-methanol mixture. nih.gov This is often followed by a liquid-liquid back-extraction step into an acidic aqueous phase to further purify the sample before injection into a high-performance liquid chromatography (HPLC) system. nih.gov
In contrast, some modern methods, particularly those using highly sensitive detection techniques like tandem mass spectrometry (LC-MS/MS), have significantly simplified sample preparation. For instance, a method for determining MHPG-S in human urine requires only a simple dilution of the urine sample with an ammonium formate buffer, followed by the addition of an internal standard. nih.gov The sample is then centrifuged, and the supernatant is directly injected into the LC-MS/MS system, bypassing the need for more complex extraction procedures. nih.gov
The table below summarizes examples of extraction techniques used in MHPG-S analysis.
| Technique | Matrix | Key Steps | Purpose | Reference |
| Solid-Phase Extraction (SPE) | Urine | Hydrolysis, Anion Exchange SPE, Elution, Liquid-Liquid Back-Extraction | Purification and concentration of total MHPG | nih.gov |
| Dilution & Centrifugation | Urine | Dilution with buffer, Addition of internal standard, Centrifugation | Simple and rapid preparation for LC-MS/MS analysis | nih.gov |
Application of Stable Isotope-Labeled Analogs
Stable isotope-labeled analogs are indispensable tools in modern bioanalytical chemistry, offering significant advantages in both quantification and metabolic pathway studies. They are chemically identical to the analyte of interest but have a higher mass due to the incorporation of heavy isotopes (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)). medchemexpress.comeurisotop.com
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis using mass spectrometry. eurisotop.com In the quantification of MHPG-S, deuterium-labeled MHPG-S (e.g., 3-Methoxy-4-hydroxyphenylglycol sulfate-d₃) is an ideal internal standard. nih.govmedchemexpress.com
This deuterated analog is added to the biological sample at a known concentration at the beginning of the sample preparation process. nih.gov Because it is nearly identical to the endogenous, non-labeled MHPG-S, it behaves similarly during extraction, purification, and ionization in the mass spectrometer. eurisotop.com However, it can be distinguished from the native compound by the mass spectrometer due to its higher mass. By measuring the ratio of the signal from the native analyte to the signal from the known amount of the labeled internal standard, highly accurate and precise quantification can be achieved, as this ratio corrects for any sample loss during preparation or variations in instrument response. nih.gov This approach was successfully used in an LC-MS/MS method to measure MHPG-S in human urine, achieving high precision and accuracy. nih.gov
Stable isotope tracers are powerful tools for elucidating metabolic pathways and measuring metabolic flux—the rate of turnover of molecules through a pathway. eurisotop.com In the context of MHPG-S, tracer studies can provide dynamic information about norepinephrine (B1679862) metabolism that cannot be obtained from concentration measurements alone. eurisotop.com
While MHPG-S itself is a metabolic end-product, labeled precursors to norepinephrine, such as ¹³C-labeled glucose or other nutrients, can be administered in research settings. eurisotop.comlcms.cz By tracking the incorporation of the stable isotope label into MHPG-S and other metabolites over time, researchers can map the flow of atoms through the norepinephrine synthesis and degradation pathways. This allows for the quantification of the contribution of different precursors to the MHPG-S pool and provides insights into the activity of specific metabolic routes. eurisotop.com
Indirectly, studies have also used experimental manipulations to elucidate the origin of MHPG-S. For example, research involving physical exercise or ethanol (B145695) administration, both of which alter peripheral norepinephrine turnover, showed an increase in the urinary excretion of MHPG glucuronide but not MHPG sulfate. nih.gov This finding provides strong, albeit indirect, evidence that urinary MHPG sulfate primarily originates from the CNS, whereas the glucuronide conjugate is mainly from peripheral sources. nih.gov Such studies, while not using isotopic tracers, apply a similar principle of perturbing the system to trace pathway dynamics.
Validation and Inter-Method Comparison of Analytical Techniques in Research Settings
The validation of any analytical method is crucial to ensure that the data generated are reliable, reproducible, and accurate. Method validation involves assessing several key performance characteristics according to international guidelines. mdpi.com
For MHPG-S quantification, methods are validated for specificity, linearity, precision, accuracy, and sensitivity (limit of detection and quantification). nih.govnih.govmdpi.com
Specificity ensures that the signal being measured is solely from MHPG-S and not from other interfering components in the sample. mdpi.com
Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. An LC-MS/MS method for MHPG-S demonstrated linearity over a wide range of 50 to 10,000 ng/mL. nih.gov
Accuracy refers to the closeness of the measured value to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte. mdpi.com For MHPG-S analysis, accuracies have been reported to be between 97% and 103% of the expected values. nih.gov
Precision measures the degree of scatter between a series of measurements of the same sample and is usually expressed as the coefficient of variation (CV). Intraday and interday precision for MHPG-S methods have been reported with CVs ranging from 1.9% to 9.7%. nih.gov
Limit of Detection (LOD) and Limit of Quantification (LOQ) define the lowest concentration of the analyte that can be reliably detected and quantified, respectively. mdpi.com
The table below presents validation data from a published LC-MS/MS method for MHPG-S quantification.
| Validation Parameter | Finding | Reference |
| Linearity Range | 50 - 10,000 ng/mL | nih.gov |
| Accuracy | 97% - 103% of expected value | nih.gov |
| Precision (CV) | 1.9% - 9.7% | nih.gov |
Inter-method comparison is also important. For instance, early methods for MHPG analysis relied on HPLC with either electrochemical detection or ultraviolet (UV) absorbance detection. nih.gov While effective, these methods can be less specific than modern mass spectrometry-based techniques. LC-MS/MS offers superior sensitivity and specificity, allowing for simpler sample preparation and more confident identification and quantification of MHPG-S, especially when using stable isotope-labeled internal standards. nih.gov
V. Neurochemical and Physiological Research Investigations Involving 3 Methoxy 4 Hydroxyphenylglycol Sulfate
Evaluation of Noradrenergic System Activity and Turnover
MHPG-S is widely utilized as a biomarker to assess the activity and turnover of the noradrenergic system. Its levels in biological fluids and brain tissue are considered reflective of the rate of norepinephrine (B1679862) metabolism.
The metabolism of norepinephrine is a dynamic process, and the levels of its metabolites, particularly MHPG-S, offer a window into this activity. In the brain, norepinephrine is metabolized to 3-methoxy-4-hydroxyphenylglycol (MHPG), which is then conjugated to form MHPG sulfate (B86663). nih.gov This sulfated form is the predominant conjugate in the rat brain. biorxiv.org
The concentration of MHPG-S in various brain regions generally parallels the distribution of norepinephrine, suggesting that its levels are a reliable index of regional norepinephrine turnover. nih.gov Studies have shown a significant correlation between the steady-state levels of MHPG-S and its accumulation rate after administration of probenecid (B1678239), a drug that blocks the transport of acidic metabolites from the brain. This further supports the use of MHPG-S levels as an indicator of norepinephrine turnover. nih.gov
Research indicates that while the free, unconjugated form of MHPG can readily cross the blood-brain barrier, the sulfated conjugate is thought to have a more central origin. researchgate.net This distinction is critical when interpreting MHPG levels in different biological compartments. For instance, alterations in peripheral norepinephrine turnover have been shown to primarily affect the urinary excretion of MHPG glucuronide, with little impact on MHPG sulfate, providing indirect evidence for the central origin of MHPG sulfate. biorxiv.org
In preclinical research, the measurement of MHPG-S is a key method for assessing the functional state of noradrenergic neurons. The levels of MHPG have been shown to be a useful biochemical measure of changes in the impulse flow of noradrenergic neurons originating in the locus coeruleus. nih.gov For example, in preclinical models of opiate withdrawal, a condition known to involve noradrenergic hyperactivity, a significant increase in MHPG levels is observed in the brain. nih.gov
Furthermore, the ratio of MHPG-S to norepinephrine is often used as an index of norepinephrine turnover. An increase in this ratio suggests an acceleration of norepinephrine metabolism, which can occur in response to various stimuli or pathological conditions. For instance, in rats treated with the neurotoxin DSP-4, which selectively damages noradrenergic nerve terminals, the MHPG-S to norepinephrine ratio increases in brain regions with the most significant norepinephrine depletion, indicating a compensatory increase in the turnover of the remaining norepinephrine.
The utility of MHPG-S as a marker extends to primate models as well. Studies in vervet monkeys have demonstrated a strong correlation between MHPG concentrations in various brain regions, cerebrospinal fluid (CSF), and plasma, supporting the use of peripheral measures to infer central noradrenergic activity under controlled conditions. nih.gov
Studies in Animal Models of Neurobiological Function
Animal models are indispensable tools for investigating the role of the noradrenergic system and MHPG-S in various physiological and behavioral processes. These studies often involve pharmacological manipulations, behavioral testing, and examination of developmental changes.
A variety of pharmacological agents that target the noradrenergic system have been used to study the corresponding changes in MHPG-S levels. These studies have helped to elucidate the mechanisms regulating norepinephrine release and metabolism.
For example, the neurotoxin N-(2-chloroethyl)-N-ethyl-2-bromobenzylamine (DSP-4) selectively destroys noradrenergic nerve terminals. Administration of DSP-4 to rats leads to a significant decrease in both norepinephrine and MHPG-S levels in several brain regions, including the cortex and hippocampus. nih.gov Concurrently, the turnover of norepinephrine, as indicated by the MHPG-S/NE ratio, is increased in the brain regions most affected by the neurotoxin.
Conversely, drugs that increase noradrenergic activity lead to a rise in MHPG-S levels. Yohimbine, an α2-adrenergic antagonist that enhances norepinephrine release, causes a dramatic increase in MHPG concentrations in the cerebrospinal fluid of rats. nih.govnih.gov
On the other hand, agents that decrease noradrenergic neurotransmission result in lower MHPG-S levels. Clonidine (B47849), an α2-adrenergic agonist that inhibits norepinephrine release, has been shown to suppress the accumulation of MHPG in the brain of both rodents and primates. nih.govnih.gov In morphine-dependent monkeys, clonidine effectively suppresses the withdrawal-induced increase in brain MHPG levels. nih.gov
Effects of Pharmacological Agents on MHPG Sulfate Levels in Animal Models
| Pharmacological Agent | Mechanism of Action | Animal Model | Effect on MHPG-S Levels | Reference |
|---|---|---|---|---|
| DSP-4 | Noradrenergic neurotoxin | Rat | Decreased | nih.gov |
| Yohimbine | α2-adrenergic antagonist | Rat | Increased | nih.govnih.gov |
| Clonidine | α2-adrenergic agonist | Rat, Primate | Decreased/Suppressed | nih.govnih.gov |
Research has sought to establish correlations between MHPG-S levels and various behavioral and physiological outcomes in animal models, particularly in the context of stress and models of neuropsychiatric disorders.
Stress is a potent activator of the noradrenergic system. In rats subjected to immobilization stress, a significant increase in norepinephrine turnover is observed across multiple brain regions, as reflected by changes in MHPG-S levels. nih.gov
The forced swim test is a common behavioral paradigm used to assess "behavioral despair" and the efficacy of antidepressant drugs in rodents. Studies have investigated the effects of this stressor on MHPG-S levels. For instance, rats subjected to the forced swim test show altered MHPG-S levels in different brain regions, and these changes can be modulated by antidepressant treatment. researchgate.net
Behavioral and Physiological Correlates of MHPG-S in Animal Models
| Experimental Paradigm/Condition | Animal Model | Observed Correlation with MHPG-S | Reference |
|---|---|---|---|
| Immobilization Stress | Rat | Increased norepinephrine turnover and altered MHPG-S levels. | nih.gov |
| Forced Swim Test | Rat | Altered MHPG-S levels in various brain regions. | researchgate.net |
| Morphine Withdrawal | Rodent, Primate | Increased MHPG accumulation. | nih.gov |
The noradrenergic system undergoes significant changes throughout the lifespan, and studies in animal models have tracked the developmental trajectories of MHPG-S.
In rats, the levels of MHPG-S in most brain regions increase rapidly during the postnatal period, often reaching or exceeding adult levels by the time of weaning. nih.gov This is in contrast to norepinephrine levels, which tend to increase more gradually. nih.gov Pharmacological studies in neonatal rats have confirmed that MHPG-S levels reflect the degradation of released norepinephrine, highlighting its utility as a marker of noradrenergic activity even in the developing brain. nih.gov
Age-related changes in MHPG-S have also been documented. In a study comparing rats at 2, 10, and 15 months of age, significant age-related differences in MHPG-S levels were observed in various brain regions. nih.gov For example, older rats exhibited lower MHPG-S levels in the hypothalamus, amygdala, pons, and midbrain, but higher levels in the cerebral cortex compared to younger rats. nih.gov These findings suggest that brain norepinephrine metabolism changes with age in a region-specific manner. nih.gov
Developmental Changes in MHPG-S in Rat Brain
| Developmental Stage | Observation on MHPG-S Levels | Reference |
|---|---|---|
| Postnatal Period | Rapid increase, reaching or exceeding adult levels by weaning. | nih.gov |
| Aging (15 months vs. 2 months) | Lower in hypothalamus, amygdala, pons, and midbrain; higher in cerebral cortex. | nih.gov |
Association with Neurophysiological and Biochemical Indicators in Research Cohorts
3-Methoxy-4-hydroxyphenylglycol sulfate (MHPG-S) is a sulfated conjugate of 3-methoxy-4-hydroxyphenylglycol (MHPG), the principal metabolite of norepinephrine in the brain. wikipedia.org As such, its concentration in bodily fluids, particularly cerebrospinal fluid (CSF) and urine, has been extensively investigated as a potential indicator of central nervous system (CNS) noradrenergic activity.
Research suggests that the conjugation of MHPG—either through sulfation or glucuronidation—may differentiate its origin. Studies have provided indirect evidence that the major proportion of urinary MHPG sulfate originates from norepinephrine metabolism within the CNS. nih.gov In contrast, MHPG glucuronide, another conjugated form, is thought to derive primarily from peripheral sources. nih.gov This distinction is crucial for interpreting urinary MHPG levels as a marker of brain-specific noradrenergic turnover.
Investigations into the relationship between MHPG and its parent neurotransmitter, norepinephrine, in the CSF have found that their levels are closely related. nih.gov Both norepinephrine and MHPG concentrations have been observed to increase as more CSF is sampled during a lumbar puncture. nih.gov However, the utility of CSF MHPG as a direct proxy for central noradrenergic metabolism is nuanced by the fact that free MHPG can readily cross the blood-brain barrier. taylorandfrancis.com This permeability means that CSF levels can be influenced by MHPG from peripheral sources, and some researchers suggest that correcting for plasma MHPG concentrations is necessary to isolate the component derived from the CNS. taylorandfrancis.comcapes.gov.br
In neurodegenerative disease research, MHPG levels in the CSF have been shown to vary. For instance, in patients with advanced Alzheimer's disease, both CSF and plasma MHPG levels were found to be significantly higher compared to controls, suggesting an increase in both central and peripheral noradrenergic activity in late stages of the disease. nih.gov Conversely, a meta-analysis has indicated that patients with Parkinson's disease exhibit reductions in CSF MHPG. medrxiv.org Furthermore, in conditions like Multiple System Atrophy, the component of CSF MHPG attributed to central norepinephrine metabolism is reportedly reduced. taylorandfrancis.com
The excretion of this compound has been observed to change in response to various controlled stimuli, including physical activity and induced psychological stress, although findings can vary based on the study population and conditions.
Table 1: Effect of a Six-Week Intermittent Water Walking Program on 24-Hour Urinary MHPG Sulfate Excretion in Depressed Female Teenagers
| Group | Pre-Test Mean (±SD) 24-hr Urinary MHPG Sulfate (micromole) | Post-Test Mean (±SD) 24-hr Urinary MHPG Sulfate (micromole) | Percentage Change |
| Experimental (Water Walking) | 1.93 (±0.59) | 4.66 (±0.85) | +141.45% |
| Control | 1.67 (±0.58) | 1.80 (±0.58) | +7.78% |
Data sourced from a study on the efficacy of intermittent walking in water. nih.gov The experimental group showed a statistically significant increase (P ≤ 0.001) compared to the control group.
Investigations into psychological stress have also explored its impact on MHPG excretion. In a study of hospitalized depressed patients, while there was no significant covariance between baseline urinary MHPG and baseline state anxiety, within-individual analyses revealed a significant relationship between changes in urinary MHPG levels and changes in state anxiety. nih.gov This suggests that fluctuations in anxiety under environmentally "activating" circumstances may be correlated with changes in norepinephrine metabolism. nih.gov Other research has also noted that examination-induced stress can lead to a significant increase in the excretion of MHPG.
Vi. Mechanisms of Excretion and Clearance in Research Models
Renal Clearance and Elimination Pathways
The kidney serves as the principal organ for the excretion of MHPG sulfate (B86663). Renal clearance, the volume of plasma cleared of a substance per unit time, is a key parameter in understanding its elimination. Studies in canine models have been instrumental in characterizing the renal handling of MHPG sulfate.
In a study involving the infusion of deuterium-labeled MHPG ([2H6]MHPG) into greyhound dogs, it was observed that the sulfate conjugate was the major form of both endogenous and exogenous MHPG in plasma and urine. nih.gov A notable finding from this research was the difference in renal clearance between the endogenous MHPG sulfate and the infused [2H6]MHPG sulfate. The renal clearance of the infused compound was found to be significantly lower than that of the endogenous sulfate. nih.gov This observation led to the investigation of potential saturation of renal transport mechanisms or an isotope effect, although these were subsequently ruled out as the primary explanations. nih.gov
The primary elimination pathway for MHPG sulfate is urinary excretion. Following its formation, primarily in the liver and brain, MHPG sulfate is transported via the bloodstream to the kidneys, where it undergoes filtration and secretion to be eliminated in the urine. The efficiency of this process is crucial for maintaining homeostasis of norepinephrine (B1679862) metabolites.
Interactive Data Table: Renal Clearance of MHPG Sulfate in a Canine Model
| Parameter | Value/Observation | Source |
| Animal Model | Greyhound Dog | nih.gov |
| Compound Forms | Endogenous MHPG Sulfate and Infused [2H6]MHPG Sulfate | nih.gov |
| Major Conjugate in Plasma and Urine | Sulfate Conjugate | nih.gov |
| Renal Clearance of Infused [2H6]MHPG Sulfate | Significantly less than endogenous MHPG sulfate | nih.gov |
Role of Transport Mechanisms in Secretion and Reabsorption
The renal excretion of MHPG sulfate involves a combination of glomerular filtration, active tubular secretion, and potentially tubular reabsorption. As an organic anion, the transport of MHPG sulfate across the renal tubules is likely mediated by specific transporter proteins. The family of Organic Anion Transporters (OATs) plays a crucial role in the secretion of a wide array of endogenous and exogenous organic anions.
While direct studies specifically identifying the OATs involved in MHPG sulfate transport are limited, the characteristics of its excretion suggest the involvement of such transporters. Probenecid (B1678239), a classical inhibitor of OATs, has been widely used in research to probe the tubular secretion of organic anions. Inhibition of a compound's renal clearance by probenecid is strong evidence for its active secretion via OATs. Studies on other organic anions have shown that probenecid can significantly reduce their renal clearance by blocking their transport into the tubular fluid.
The process of tubular secretion for organic anions generally involves uptake from the blood across the basolateral membrane of the proximal tubule cells, followed by efflux across the apical membrane into the tubular lumen. Conversely, tubular reabsorption would involve the transport of the compound from the tubular fluid back into the blood. The net renal excretion of MHPG sulfate is a balance between these processes.
Factors Influencing Excretion Patterns in Experimental Systems
Several factors can influence the excretion patterns of MHPG sulfate in experimental systems, leading to variability in its clearance and urinary levels.
Species Differences: The renal handling of drugs and metabolites can vary significantly between species. For instance, the effect of probenecid on the renal excretion of certain compounds has been shown to differ between rats and rabbits, suggesting species-specific differences in transport mechanisms. While direct comparative studies on MHPG sulfate across a wide range of species are not extensively documented, it is plausible that such differences exist. The relative importance of MHPG and its conjugates as norepinephrine metabolites has been shown to differ between rats and primates, which could translate to differences in their excretory patterns. nih.gov
Drug Interactions: Co-administration of drugs that are also substrates or inhibitors of renal organic anion transporters can affect the excretion of MHPG sulfate. Probenecid is a prime example of a substance that can competitively inhibit the tubular secretion of organic anions, thereby decreasing their renal clearance and prolonging their plasma half-life.
Genetic Factors: Polymorphisms in the genes encoding for renal transporters could potentially lead to inter-individual variations in the efficiency of MHPG sulfate excretion.
Physiological and Pathological Conditions: Alterations in renal blood flow, glomerular filtration rate, and tubular function due to physiological changes or disease states can impact the excretion of MHPG sulfate.
Stereochemical Aspects of 3-Methoxy-4-hydroxyphenylglycol Sulfate Excretion
MHPG possesses a chiral center, meaning it can exist as two stereoisomers (enantiomers). Research has demonstrated that the excretion of MHPG sulfate can be stereoselective, with a preference for one enantiomer over the other.
A key study in greyhound dogs revealed a significant stereochemical aspect to the excretion of MHPG sulfate. nih.gov When a racemic mixture (an equal mixture of both stereoisomers) of deuterium-labeled MHPG was infused, the urine was found to be enriched with the (-)-stereoisomer of [2H6]MHPG sulfate. nih.gov This indicates a stereoselective process in the renal handling of MHPG sulfate, where the (-)-enantiomer is excreted more readily or in greater amounts than the (+)-enantiomer. Both the (+) and (-) stereoisomers were found to be sulfoconjugated at the 4-position of the aromatic ring. nih.gov
This stereoselectivity could arise from stereospecific interactions with renal transporters involved in secretion or reabsorption, or potentially from stereoselective metabolism within the kidney. The finding that the renal clearance of the infused racemic MHPG sulfate was lower than the endogenous form might be partly explained by this stereoselectivity, as the endogenous pool may have a different enantiomeric composition.
Interactive Data Table: Stereoselective Excretion of MHPG Sulfate in a Canine Model
| Parameter | Finding | Source |
| Animal Model | Greyhound Dog | nih.gov |
| Infused Compound | Racemic mixture of [2H6]MHPG | nih.gov |
| Urinary Excretion | Enriched in the (-)-stereoisomer of [2H6]MHPG sulfate | nih.gov |
| Implication | Stereoselective renal handling of MHPG sulfate | nih.gov |
| Site of Sulfoconjugation | 4-position of the aromatic ring for both stereoisomers | nih.gov |
Vii. Advanced Research Perspectives and Future Directions for 3 Methoxy 4 Hydroxyphenylglycol Sulfate Studies
Integration with Systems Biology and Multi-Omics Approaches
The true potential of MHPG-S as a diagnostic and prognostic indicator likely lies in its integration into broader biological networks. A systems biology approach, which considers the interactions of multiple components of a biological system, can provide a more holistic understanding of the pathways influenced by and influencing MHPG-S levels.
Multi-omics , the comprehensive analysis of different types of biological molecules, offers a powerful toolkit for this purpose. By combining genomics, transcriptomics, proteomics, and metabolomics data, researchers can construct detailed models of norepinephrine (B1679862) metabolism and its downstream effects. For instance, integrated multi-omics analysis of cerebrospinal fluid (CSF) is already being used to identify biomarkers and understand the pathophysiology of complex neurological conditions like postoperative delirium. nih.govmdpi.com Including MHPG-S data in such analyses could reveal novel correlations and causative pathways.
A hypothetical multi-omics study in a neurological disorder might involve the simultaneous measurement of:
Genomic data: Identifying genetic variants in enzymes involved in norepinephrine metabolism, such as dopamine (B1211576) β-hydroxylase and catechol-O-methyltransferase (COMT).
Transcriptomic data: Quantifying the expression levels of genes encoding these enzymes and norepinephrine transporters.
Proteomic data: Measuring the abundance of these proteins.
Metabolomic data: Profiling a wide range of metabolites, including MHPG-S, its precursor MHPG, and other related catecholamine metabolites.
By integrating these datasets, researchers could, for example, identify how a specific genetic variant impacts enzyme expression, leading to altered MHPG-S levels and a corresponding clinical phenotype. Computational modeling of these complex datasets can help in simulating and predicting the behavior of the norepinephrine metabolic pathway under various physiological and pathological conditions. cmu.edunih.gov
Table 1: Potential Multi-Omics Data Integration in MHPG-S Research
| Omics Layer | Data Type | Potential Insights Related to MHPG-S |
| Genomics | Single Nucleotide Polymorphisms (SNPs), Copy Number Variations (CNVs) | Identification of genetic predispositions to altered norepinephrine metabolism and MHPG-S levels. |
| Transcriptomics | mRNA expression levels | Understanding the regulation of genes involved in the synthesis, transport, and degradation of norepinephrine and its metabolites. |
| Proteomics | Protein abundance and post-translational modifications | Quantifying the key enzymes and transporters directly responsible for MHPG-S production and clearance. |
| Metabolomics | Absolute or relative quantification of small molecules | Placing MHPG-S within the broader metabolic network and identifying co-regulated metabolites. |
Development of Novel Research Tools and Methodologies
Advancements in analytical techniques are crucial for furthering our understanding of MHPG-S. While methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have significantly improved the sensitivity and specificity of MHPG-S detection in biological fluids like urine, there is still room for innovation. nih.govresearchgate.net
The development of novel biosensors for real-time monitoring of catecholamine metabolites, including MHPG-S, could revolutionize research in this area. nih.govfao.org These could include electrochemical biosensors or aptamer-based sensors that offer high selectivity and sensitivity, potentially enabling continuous monitoring in preclinical models or even in clinical settings. nih.govresearchgate.net Such tools would provide dynamic information about norepinephrine turnover that is not achievable with current methods relying on discrete sampling.
Furthermore, the creation of more sophisticated computational models of the norepinephrine transporter (NET) and related enzymes can aid in understanding how various factors, including drugs and genetic variations, influence MHPG-S levels. nih.govresearchgate.net These in silico models can simulate the binding of different molecules and predict their impact on norepinephrine metabolism, guiding the development of targeted therapeutic interventions.
Table 2: Emerging Research Tools for MHPG-S Studies
| Tool/Methodology | Description | Potential Application in MHPG-S Research |
| Advanced Mass Spectrometry | Techniques like high-resolution mass spectrometry and ion mobility-mass spectrometry. | Improved differentiation of MHPG-S from its isomers and the discovery of novel related metabolites. |
| Electrochemical Biosensors | Sensors utilizing nanomaterials and specific recognition elements for sensitive detection of catecholamines and their metabolites. nih.gov | Real-time, in vivo monitoring of MHPG-S fluctuations in response to stimuli or therapeutic interventions. |
| Aptamer-Based Sensors | Use of single-stranded DNA or RNA molecules (aptamers) that bind to specific targets like MHPG-S. | Development of highly specific and sensitive diagnostic assays for MHPG-S in various biological samples. |
| Computational Docking and Modeling | In silico methods to predict the interaction between small molecules and proteins. | Elucidating the mechanisms by which drugs or genetic variants affect the enzymes involved in MHPG-S metabolism. nih.govresearchgate.net |
| Isotope Labeling Studies | Use of stable isotope-labeled precursors to trace the metabolic fate of norepinephrine. | Precisely quantifying the contribution of different tissues and pathways to the overall MHPG-S pool. nih.gov |
Untapped Research Areas and Unexplored Physiological Roles in Model Systems
While MHPG-S has been extensively studied as a marker of central nervous system (CNS) norepinephrine turnover, its physiological roles in other systems remain largely unexplored. nih.govnih.gov
The Gut-Brain Axis: The intricate communication between the gut microbiome and the brain presents a significant untapped area for MHPG-S research. The gut microbiota can produce a vast array of metabolites that can influence neurotransmitter systems. Investigating how gut dysbiosis affects norepinephrine metabolism and, consequently, MHPG-S levels could provide new insights into the pathophysiology of mood disorders, anxiety, and other stress-related conditions. nih.govnih.govmdpi.com For example, studies could explore whether specific microbial compositions are associated with altered MHPG-S levels in animal models of anxiety and depression. nih.govnih.gov
Peripheral Tissues: The role of MHPG-S in peripheral tissues warrants further investigation. Norepinephrine is a key signaling molecule in the sympathetic nervous system, which innervates numerous organs. wikipedia.orgnih.govncert.nic.in Studying MHPG-S in the context of cardiovascular diseases, metabolic disorders, and cancer could reveal novel functions. For instance, heparan sulfate (B86663) proteoglycans, which share the sulfate moiety with MHPG-S, are implicated in cancer progression, suggesting a potential, albeit indirect, link that could be explored. nih.govmdpi.com
Animal Models of Stress and Disease: Utilizing sophisticated animal models of stress, anxiety, and neurological disorders will be crucial for dissecting the functional consequences of altered MHPG-S levels. nih.govfrontiersin.org These models allow for controlled experimental manipulations that are not possible in humans, such as targeted genetic modifications of enzymes in the norepinephrine pathway or controlled exposure to stressors. Measuring MHPG-S in conjunction with behavioral and other physiological readouts in these models can help establish causal relationships.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying MHPG sulfate in biological samples?
- Methodology : High-performance liquid chromatography with electrochemical detection (HPLC-ECD) is widely used due to its sensitivity for detecting nanomolar concentrations in urine, plasma, and cerebrospinal fluid (CSF). Sample preparation often involves solid-phase extraction using bonded-phase materials (e.g., C18 columns) to isolate MHPG sulfate from interfering metabolites. Ethyl acetate extraction is an alternative but may yield lower recovery rates for sulfate conjugates .
- Key Considerations : Ensure stability by avoiding heat and moisture during storage, as MHPG sulfate degrades under these conditions .
Q. How does MHPG sulfate function as a biomarker in noradrenergic system research?
- Role : MHPG sulfate is the primary sulfate-conjugated metabolite of norepinephrine (NE) in the central nervous system (CNS). It reflects NE turnover, as NE is metabolized via monoamine oxidase (MAO) to 3-methoxy-4-hydroxyphenylglycol (MHPG), which is then sulfated. Urinary MHPG sulfate levels correlate with CNS NE activity in humans and rodent models .
- Validation : Comparative studies in rats, primates, and humans confirm its utility as a marker, though peripheral contributions (e.g., liver conjugation) require careful interpretation .
Q. What are the primary metabolic pathways leading to MHPG sulfate formation?
- Pathway : NE is metabolized via MAO to 3,4-dihydroxyphenylglycol (DHPG), which is O-methylated by catechol-O-methyltransferase (COMT) to MHPG. Sulfotransferases then conjugate MHPG with sulfate. This pathway dominates in the CNS, whereas glucuronidation occurs peripherally .
- Experimental Evidence : Radiolabeled tracer studies in rat brains show that intracisternal injection of normetanephrine-H³ yields MHPG sulfate as the major metabolite, confirming its central origin .
Advanced Research Questions
Q. What experimental models are suitable for studying the central vs. peripheral origins of MHPG sulfate?
- In Vivo Models :
- Rodents : Intracisternal injection of radiolabeled NE or normetanephrine in rats allows selective tracking of CNS-specific metabolism. MAO inhibitors (e.g., pargyline) can block deamination, isolating sulfation pathways .
- Primates : Non-human primate studies link stress-induced MHPG sulfate changes to CNS activity, validated via CSF sampling .
Q. How do methodological differences in sample preparation affect MHPG sulfate quantification and data interpretation?
- Extraction Techniques :
- Bonded-phase materials (e.g., C18) achieve >90% recovery for sulfate conjugates, whereas ethyl acetate extraction is less efficient (~70%) and prone to glucuronide interference .
- Chromatography : Reverse-phase HPLC with ion-pairing agents improves separation of sulfate conjugates from structurally similar metabolites .
- Contradictions : Discrepancies in urinary MHPG sulfate levels across studies may arise from incomplete hydrolysis of conjugates or diurnal variations in NE turnover .
Q. What are the implications of diurnal variations and stress exposure on MHPG sulfate measurements?
- Diurnal Rhythms : Plasma and urinary MHPG sulfate levels peak in the morning, correlating with cortisol rhythms. Researchers must standardize sampling times to control for this variability .
- Stress Models : Acute stress (e.g., experimental trauma paradigms) increases salivary MHPG sulfate, reflecting sympathetic activation. Chronic stress models, however, show blunted responses, suggesting noradrenergic exhaustion .
Q. How can researchers address contradictions in attributing MHPG sulfate to central vs. peripheral NE activity?
- Strategies :
- Conjugate Analysis : Sulfate conjugates are predominantly central, while glucuronides are peripheral. Simultaneous measurement of both in urine can differentiate sources .
- CSF-Plasma Comparisons : Elevated CSF MHPG sulfate with stable plasma levels indicates central noradrenergic activity, as seen in Parkinson’s disease studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
